N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide
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Overview
Description
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide is a complex organic compound that belongs to the class of thiazole and triazole derivatives
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole ring have been found to interact with the iron in the heme moiety ofCYP-450 . The phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
It’s known that nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 . This interaction could potentially inhibit or alter the function of the enzyme, leading to changes in the biochemical pathways it is involved in.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins , which are derived from arachidonic acid. This inhibition could potentially affect a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots.
Pharmacokinetics
The compound’s molecular weight is 397843 , which could potentially influence its bioavailability and pharmacokinetic properties
Result of Action
Compounds with similar structures have been reported to exhibit diverse biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the thiazole and triazole rings. The process often includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with α-haloketones under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling of the Rings: The thiazole and triazole rings are then coupled through a suitable linker, such as an ethyl group, using reagents like alkyl halides under basic conditions.
Final Coupling with Benzamide: The final step involves coupling the intermediate with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmaceuticals: The compound is explored for drug development due to its bioactive properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir.
Triazole Derivatives: Compounds like fluconazole and voriconazole.
Uniqueness
This detailed article provides a comprehensive overview of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-13-2-4-15(5-3-13)19(26)22-11-10-17-12-27-20-23-18(24-25(17)20)14-6-8-16(21)9-7-14/h2-9,12H,10-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJCQHAKSACOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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